m-PEG10-Tos

概要

説明

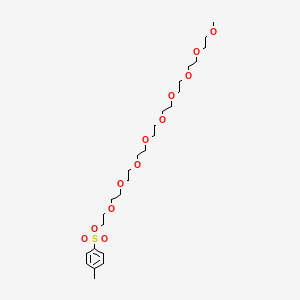

M-PEG10-Tos is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The tosyl group of this compound can be easily replaced by thiol and amino group through a nucleophilic substitution .Molecular Structure Analysis

The molecular formula of this compound is C26H46O12S . The molecular weight is 582.70 g/mol . The SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCOCCOS(C1=CC=C©C=C1)(=O)=O .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The tosyl group of this compound can be easily replaced by thiol and amino group through a nucleophilic substitution .Physical And Chemical Properties Analysis

The molecular weight of this compound is 582.7 g/mol . It has a topological polar surface area of 135 Ų . It has 0 hydrogen bond donor count and 12 hydrogen bond acceptor count . It has a rotatable bond count of 29 .科学的研究の応用

レトロトランスポゾン由来ヒトPEG10プロテアーゼ

PEG10のmRNAは2つのタンパク質アイソフォームをコードします:GAG様タンパク質(RF1 PEG10)は読み枠1によってコードされ、GAG-Pol様ポリタンパク質(RF1/RF2 PEG10)は読み枠1と2によってコードされます {svg_1}. RF2 PEG10のプロテアーゼ(PR)ドメインは、レトロウイルスのアスパラギン酸プロテアーゼのコンセンサス-Asp-Ser/Thr-Gly-活性部位モチーフに対応する-Asp-Ser-Gly-配列を含んでいます {svg_2}. RF2 PEG10のアスパラギン酸プロテアーゼドメインの機能は不明です {svg_3}.

細胞増殖および生存における役割

fs RF1/RF2 PEG10の過剰発現は、細胞増殖の増加をもたらします {svg_4}. 注目すべきことに、fs RF1/RF2 PEG10でのトランスフェクションは、細胞生存に悪影響を及ぼしました {svg_5}. PR PEG10はこのレトロウイルス残骸の機能において重要な役割を果たし、細胞の増殖を仲介し、アポトーシスの阻害に関与している可能性があると推測されています {svg_6}.

mRNAデリバリー

PEG10のmRNAカーゴは、PEG10の非翻訳領域で目的の遺伝子を挟むことによって再プログラミングできます {svg_7}. この再プログラマビリティは、マウスとヒトのPEG10の両方を使用して、特定のRNAをパッケージング、分泌、デリバリーするよう設計することにより、細胞デリバリーのための選択的内因性カプセル化(SEND)を開発するために使用されてきました {svg_8}.

カーゴの機能的転送

SENDでは、ヒトとマウスのPEG10の両方で、N2a細胞へのカーゴ(Cre)の機能的転送が大幅に(最大60%)増加していることが検出されました {svg_9}. さらに、rMmPEG10で産生されたVLPは、H2B-mCherryの機能的転送を仲介することができます {svg_10}.

作用機序

Target of Action

m-PEG10-Tos is a PEG-based PROTAC linker . The primary target of this compound is the paternally expressed gene 10 (PEG10) . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . It has been found to be positively expressed in a variety of cancers .

Mode of Action

This compound, as a PROTAC linker, joins two essential ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of PEG10, high expression of PEG10 suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Biochemical Pathways

The biochemical pathways affected by this compound involve the cell cycle and epithelial–mesenchymal transition (EMT). High PEG10 expression suppresses p21 and SIAH1, leading to CDK4/6 inhibitor resistance . When PEG10 is targeted by siRNA combined with palbociclib, it suppresses cell cycle progression and EMT via activating p21 and SIAH1 .

Pharmacokinetics

This compound is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the bioavailability of the compound.

Result of Action

The result of this compound action is the suppression of cell proliferation and the reversal of treatment resistance. Ectopic overexpression of PEG10 in parental cells causes CDK4/6 inhibitor resistance and enhances EMT . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibits proliferation of palbociclib-resistant cells and suppresses EMT .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds. For instance, the combination of PEG10-targeting siRNA or ASOs with palbociclib has been shown to synergistically inhibit the proliferation of palbociclib-resistant cells . .

将来の方向性

M-PEG10-Tos, as a PEG-based PROTAC linker, has potential applications in the development of new therapeutics. For instance, high PEG10 expression has been found to suppress p21, a natural CDK inhibitor, suggesting that targeting PEG10 could be a novel therapeutic approach .

Relevant Papers Several papers have been published on this compound and related topics. For instance, a paper published in Science discusses how the Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification . Another paper discusses the role of PEG10 in the proliferation, apoptosis, and metastasis of tumors . These papers provide valuable insights into the functions and potential applications of this compound.

生化学分析

Biochemical Properties

m-PEG10-Tos plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, enables the formation of these PROTAC molecules .

Cellular Effects

The cellular effects of this compound are primarily observed through its role in the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have significant effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in the formation of PROTACs . The PROTACs, which include this compound, bind to both an E3 ubiquitin ligase and a target protein . This dual binding allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O12S/c1-25-3-5-26(6-4-25)39(27,28)38-24-23-37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-30-8-7-29-2/h3-6H,7-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBECQBPDHSONPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143150 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211859-75-5 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211859-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)